1-((3-Methylbenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
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Overview
Description
1-((3-Methylbenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring substituted with sulfonyl groups
Preparation Methods
The synthesis of 1-((3-Methylbenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of 3-methylbenzyl chloride with sodium sulfonate to form the sulfonyl intermediate. This intermediate is then reacted with pyrrolidine under controlled conditions to yield the final product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-((3-Methylbenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Scientific Research Applications
1-((3-Methylbenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-((3-Methylbenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with biological molecules, potentially inhibiting or modifying their functions. The exact pathways and targets are still under investigation, but the compound’s ability to interact with enzymes and receptors is of particular interest .
Comparison with Similar Compounds
1-((3-Methylbenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine can be compared with other sulfonyl-containing compounds such as sulfonyl fluorides and trifluoromethylated sulfonyl compounds. These compounds share similar reactivity patterns but differ in their specific applications and properties. For example, sulfonyl fluorides are widely used in click chemistry and bioorthogonal chemistry, while trifluoromethylated sulfonyl compounds are important in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]-3-methylsulfonylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S2/c1-11-4-3-5-12(8-11)10-20(17,18)14-7-6-13(9-14)19(2,15)16/h3-5,8,13H,6-7,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCZXVYRVVTCBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(C2)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.